molecular formula C22H21N5O B2825469 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(propan-2-yl)prop-2-enamide CAS No. 1147355-77-8

3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(propan-2-yl)prop-2-enamide

Cat. No. B2825469
CAS RN: 1147355-77-8
M. Wt: 371.444
InChI Key: KUHXDTZTDXHXPL-UHFFFAOYSA-N
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Description

The compound “3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(propan-2-yl)prop-2-enamide” is a complex organic molecule that contains several functional groups including a benzyl group, a pyridinyl group, a pyrazolyl group, a cyano group, and a propan-2-yl group. These functional groups suggest that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, a five-membered ring with two nitrogen atoms, is a key feature of this molecule . The benzyl and pyridinyl groups are aromatic rings, which may contribute to the stability of the molecule. The cyano group contains a triple bond between a carbon and a nitrogen atom, which is a polar bond and may influence the reactivity of the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrazole ring, the benzyl and pyridinyl groups, and the cyano group are all potential sites of reactivity. The compound could undergo a variety of chemical reactions, including substitution reactions, addition reactions, and possibly even ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, stability, melting point, boiling point, and reactivity. The presence of polar groups like the cyano group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability .

Scientific Research Applications

1. Synthesis of 3H-imidazo[4,5-b]pyridine Derivatives

Experimental studies have demonstrated the conversion of 1H-pyrazole-3-carboxylic acid into 1H-pyrazole-3-carboxamide and the formation of 3H-imidazo[4,5-b]pyridine derivatives through reactions involving acid chloride and 2,3-diaminopyridine. Theoretical examinations provide insights into the reaction mechanisms and structures of synthesized compounds, as determined through spectroscopic methods (Yıldırım, Kandemirli, & Demir, 2005).

2. Formation of Pyrazolo[1,5-a]pyrimidines

Enaminones have been shown to react with 4-phenyl-3-methyl-5-pyrazoleamine, leading to the production of pyrazole derivatives that can be transformed into pyrazolo[1,5-a]pyrimidines upon further processing. This synthesis pathway underscores the chemical versatility and potential for creating complex heterocyclic compounds (Almazroa, Elnagdi, & El‐Din, 2004).

3. Antimicrobial and Anticancer Activities

Novel heterocycles have been synthesized and shown to exhibit significant antimicrobial and in vitro anticancer activity, highlighting the potential of these compounds in therapeutic applications. Molecular docking studies provide additional insights into the interactions of these compounds with various proteins, suggesting mechanisms for their biological activities (Fahim, Tolan, Awad, & Ismael, 2021).

4. Pyrazolo[3,4-b]pyridine Chemistry

The synthesis and structural characterization of pyrazolo[3,4-b]pyridines have been detailed, providing a foundation for understanding the chemical properties and potential applications of these compounds. The study includes NMR and X-ray diffraction studies to elucidate the tautomeric structures and molecular arrangements in crystals (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target similar bacterial species.

Mode of Action

It’s known that similar compounds interact with their targets, leading to inhibition of bacterial growth

Biochemical Pathways

Given its potential anti-tubercular activity , it may interfere with the metabolic pathways essential for the survival and replication of Mycobacterium tuberculosis.

Result of Action

Similar compounds have been reported to exhibit significant inhibitory activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have similar effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological effects. As with any chemical, appropriate safety precautions should be taken when handling this compound to avoid exposure .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential uses. This could include testing its biological activity to determine if it has potential as a drug .

properties

IUPAC Name

3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-propan-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-16(2)25-22(28)19(12-23)11-20-15-27(14-17-7-4-3-5-8-17)26-21(20)18-9-6-10-24-13-18/h3-11,13,15-16H,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHXDTZTDXHXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CN(N=C1C2=CN=CC=C2)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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